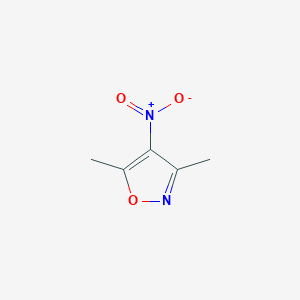

3,5-Dimethyl-4-nitroisoxazole

説明

Structure

3D Structure

特性

IUPAC Name |

3,5-dimethyl-4-nitro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3-5(7(8)9)4(2)10-6-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQFLWLYAXYFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294010 | |

| Record name | 3,5-Dimethyl-4-nitroisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-49-5 | |

| Record name | 3,5-Dimethyl-4-nitroisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-4-nitroisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl-4-nitroisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dimethyl-4-nitroisoxazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C9M8LYU56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Structural Analysis of 3,5-Dimethyl-4-nitroisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 3,5-dimethyl-4-nitroisoxazole, a versatile heterocyclic building block in medicinal chemistry. The document details the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering insights into its molecular framework. Furthermore, this guide outlines a general synthetic protocol and discusses the compound's significant role as a precursor in the development of various therapeutic agents. While experimental crystallographic data remains to be fully elucidated in publicly accessible literature, this guide compiles the current understanding of its structural characteristics and reactivity.

Introduction

This compound is a key intermediate in organic synthesis, particularly valued for its role in the construction of more complex, biologically active molecules. The presence of the electron-withdrawing nitro group on the isoxazole ring activates the adjacent methyl groups, making them susceptible to a variety of chemical transformations. This reactivity has been harnessed in the synthesis of diverse heterocyclic systems, including derivatives with demonstrated anti-inflammatory and antioxidant properties. Notably, the 3,5-dimethylisoxazole scaffold has been identified as a crucial component in the development of potent inhibitors for the bromodomain and extra-terminal domain (BET) family of proteins, such as BRD4, which are significant targets in cancer therapy. This guide aims to consolidate the existing structural and synthetic knowledge of this compound to support further research and drug discovery efforts.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₅H₆N₂O₃ |

| Molecular Weight | 142.11 g/mol |

| CAS Number | 1123-49-5 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 67-69 °C |

| SMILES | CC1=C(--INVALID-LINK--=O)C(C)=NO1 |

| InChI Key | PMQFLWLYAXYFHG-UHFFFAOYSA-N |

Spectroscopic Analysis

A thorough understanding of the structural features of this compound is paramount for its application in synthesis. The following sections detail the available spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, two singlets are expected, corresponding to the two non-equivalent methyl groups at positions 3 and 5 of the isoxazole ring. The electron-withdrawing nature of the nitro group and the isoxazole ring itself will influence the chemical shifts of these protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the two methyl carbons, the two quaternary carbons of the isoxazole ring (C3 and C5), and the carbon atom bearing the nitro group (C4). The chemical shifts of the ring carbons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the nitro group.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Signal | Signal |

| ~2.5 ppm (s, 3H) | ~10-15 ppm (CH₃) |

| ~2.7 ppm (s, 3H) | ~12-18 ppm (CH₃) |

| ~115-125 ppm (C4) | |

| ~155-165 ppm (C3/C5) | |

| ~160-170 ppm (C5/C3) |

Note: The predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions. Detailed peak assignments from experimental data are pending publication in readily accessible literature.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Asymmetric NO₂ Stretch | ~1550 - 1520 |

| Symmetric NO₂ Stretch | ~1360 - 1340 |

| C=N Stretch (isoxazole ring) | ~1650 - 1590 |

| C-N Stretch | ~1200 - 1100 |

| C-O Stretch (isoxazole ring) | ~1100 - 1020 |

| C-H Bending (methyl groups) | ~1465 and ~1380 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 142.

Predicted Fragmentation Pathway: The fragmentation of isoxazole rings can be complex. Common fragmentation pathways for substituted isoxazoles involve cleavage of the N-O bond followed by rearrangements. For this compound, potential fragmentation could involve the loss of the nitro group (NO₂) or cleavage of the isoxazole ring.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the nitration of 3,5-dimethylisoxazole.

Materials:

-

3,5-dimethylisoxazole

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Sodium bicarbonate solution

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A mixture of fuming nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.

-

3,5-dimethylisoxazole is added dropwise to the cooled nitrating mixture with constant stirring, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period to ensure complete reaction.

-

The reaction mixture is then carefully poured onto crushed ice.

-

The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with an appropriate organic solvent.

-

The organic layers are combined, washed with brine, and dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization.

General Recrystallization Protocol:

-

The crude product is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of cold solvent and then dried under vacuum.

Role in Synthesis and Potential Biological Significance

This compound is a versatile building block in organic synthesis. The activated methyl group at the 5-position readily undergoes condensation reactions with aldehydes to form styryl derivatives, which are precursors to a variety of heterocyclic compounds.[1][2] Furthermore, it serves as a key vinylogous pronucleophile in allylic-allylic alkylation reactions.[3]

While there is limited information on the direct biological activity of this compound, its derivatives have shown significant potential. For instance, compounds synthesized from this precursor have exhibited anti-inflammatory and antioxidant properties. More notably, the 3,5-dimethylisoxazole core is a recognized pharmacophore that can mimic acetylated lysine, enabling it to bind to bromodomains. This has led to the development of potent inhibitors of the BET family of bromodomains, which are promising targets for cancer therapy.

The following diagram illustrates the general workflow for utilizing this compound in the synthesis of biologically active compounds.

Conclusion

This compound is a valuable and reactive intermediate in organic and medicinal chemistry. This guide has summarized the available structural information derived from spectroscopic techniques and outlined its synthetic applications. The lack of definitive experimental crystallographic data represents a knowledge gap that, if filled, would provide a more precise understanding of its molecular geometry and bonding characteristics. The established role of this compound as a precursor to potent BET bromodomain inhibitors underscores its importance in the ongoing development of novel therapeutics. Further investigation into the direct biological activities of this compound and a more detailed exploration of its reaction mechanisms will undoubtedly continue to expand its utility in drug discovery.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Dimethyl-4-nitroisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-nitroisoxazole is a versatile heterocyclic organic compound with the chemical formula C₅H₆N₂O₃.[1][2] It is characterized by an isoxazole ring substituted with two methyl groups at positions 3 and 5, and a nitro group at position 4. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical, agrochemical, and materials science applications.[3] Its reactivity, driven by the electron-withdrawing nitro group and the activated methyl groups, allows for a variety of chemical transformations.[4] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its use in synthesis, and key structural information.

Physical Properties

This compound is a white to light yellow crystalline powder at room temperature.[2][5] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₃ | [1][2] |

| Molecular Weight | 142.11 g/mol | [1][2] |

| Melting Point | 67-69 °C (lit.) | [1][5] |

| Boiling Point | 241.4 °C | [5] |

| Density | 1.293 g/cm³ | [5] |

| Flash Point | 99.8 °C | [5] |

| Solubility | Soluble in Methanol | [5] |

| pKa (Predicted) | -3.68 ± 0.28 | [5] |

| Appearance | White to Light yellow powder/crystal | [2][5] |

| Vapor Pressure | 0.0559 mmHg at 25°C | |

| Refractive Index | 1.509 |

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by the presence of the nitro group on the isoxazole ring and the two methyl groups.

-

Reactivity of Methyl Groups: The methyl group at the 5-position exhibits significant reactivity due to the electron-withdrawing effect of the adjacent nitro group. This allows for the generation of a carbanion, which can participate in various carbon-carbon bond-forming reactions, including:

-

Knoevenagel condensation

-

Vinylogous nitroaldol (Henry-type) reactions

-

Mannich reactions

-

Michael addition reactions

-

-

Use as a Carboxylic Acid Surrogate: The isoxazole ring in derivatives of this compound can be cleaved and transformed into a carboxylic acid group, making it a useful surrogate in organic synthesis.[4]

-

Synthesis of Heterocycles: It is a key starting material for the synthesis of various heterocyclic compounds. For instance, it has been used to synthesize methylene bis-isoxazolo[4,5-b]azepines and 3-arylglutaric acids.[1][2]

-

Allylic-Allylic Alkylation: this compound can act as a vinylogous pronucleophile in allylic-allylic alkylation reactions with Morita–Baylis–Hillman (MBH) carbonates.[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹³C NMR: The ¹³C Nuclear Magnetic Resonance spectrum provides information about the carbon framework of the molecule. Data is available in public databases such as SpectraBase.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, particularly the nitro group (strong absorptions typically around 1550-1500 cm⁻¹ and 1365-1345 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The exact mass is 142.037842 g/mol .[6]

Experimental Protocols

1. General Procedure for the Synthesis of 3-methyl-4-nitro-5-styrylisoxazoles

This solvent-free method utilizes a nano-titania catalyst.

-

Materials:

-

Aldehyde (1.0 mmol)

-

This compound (1.0 mmol)

-

TiO₂ nanoparticles (20 mol%)

-

-

Procedure:

-

A mixture of the aldehyde, this compound, and TiO₂ nanoparticles is prepared.

-

The reaction is carried out under neat (solvent-free) conditions with heating.

-

The progress of the reaction is monitored by an appropriate method (e.g., TLC).

-

Upon completion, the product is isolated and purified. The catalyst can be recovered and reused.[7]

-

2. General Procedure for Allylic–Allylic Alkylation with Morita–Baylis–Hillman (MBH) Carbonates

This procedure outlines the enantioselective reaction catalyzed by a dimeric cinchona alkaloid derivative.

-

Materials:

-

This compound (0.1 mmol, 1 equiv)

-

MBH carbonate (0.1 mmol, 1 equiv)

-

Catalyst (e.g., dimeric cinchona alkaloid derivative, 0.01 mmol, 0.1 equiv)

-

Chloroform (CHCl₃, 0.4 mL)

-

-

Procedure:

-

A screw-cap vial is charged with a magnetic stir bar, this compound, the MBH carbonate, and the catalyst.

-

Chloroform is added, and the reaction mixture is stirred at 40 °C.

-

The reaction is monitored by ¹H NMR spectroscopy.

-

After 24 hours, the mixture is directly purified by flash chromatography on silica gel to afford the target product.[4]

-

Visualizations

Diagram 1: General Synthesis Workflow

A general workflow for chemical synthesis.

Diagram 2: Reactivity of this compound

Key chemical reactions involving the title compound.

Safety Information

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[1] It should be stored in a cool, dry place, sealed from moisture.[5]

This compound is a valuable and versatile reagent in modern organic synthesis. Its well-defined physical properties and predictable chemical reactivity make it an important tool for the construction of complex molecular architectures. This guide provides a foundational understanding of its properties and applications, which should be beneficial for researchers and professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 3,5-Dimethyl-4-nitroisoxazole (CAS: 1123-49-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-nitroisoxazole, a versatile heterocyclic compound with significant applications in organic synthesis and drug discovery. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and derivatization, and summarizes its biological activities with a focus on anticancer and antimicrobial applications. Particular attention is given to the quantitative biological data of its derivatives and the underlying signaling pathways implicated in their mechanisms of action.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder that serves as a key building block in the synthesis of a variety of more complex molecules.[1] Its isoxazole core, substituted with two methyl groups and a nitro group, provides a unique electronic and structural framework for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1123-49-5 | [1] |

| Molecular Formula | C₅H₆N₂O₃ | [1] |

| Molecular Weight | 142.11 g/mol | [1] |

| Melting Point | 61-65 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | ≥98% (GC) | [1] |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | Signals corresponding to the two methyl groups. |

| ¹³C NMR (CDCl₃) | Resonances for the methyl carbons, isoxazole ring carbons. |

| IR (KBr, cm⁻¹) | Characteristic peaks for C-H, C=N, N-O, and NO₂ functional groups. |

| Mass Spectrometry | Molecular ion peak consistent with the chemical formula. |

Synthesis and Reactivity

This compound is a versatile precursor in various chemical reactions, primarily utilized for the synthesis of bioactive heterocyclic compounds.

Synthesis of 3-Arylglutaric Acids

Experimental Protocol:

A one-pot procedure allows for the synthesis of 3-arylglutaric acids from this compound.

-

To a stirred solution of this compound (2.2 equivalents) and an aromatic aldehyde (1.0 equivalent) in tetrahydrofuran (10 mL), piperidine (1.0 equivalent) is added.

-

The resulting solution is heated at 70°C for 12 hours.

-

A solution of potassium permanganate (12 equivalents) in water (30 mL) and acetone (10 mL) is then added dropwise to the reaction mixture.

-

After 5 hours, the mixture is worked up to isolate the 3-arylglutaric acid product.

Synthesis of 3,4,5-Trisubstituted Isoxazoles via Tandem Grinding

Experimental Protocol:

This solvent-free method provides an efficient and environmentally friendly route to trisubstituted isoxazoles.

-

An aromatic aldehyde (1 mmol), this compound (1.1 mmol), and pyrrolidine (0.1 mmol) are added to a mortar.

-

The mixture is ground at room temperature for 3-10 minutes.

-

An activated methylene compound (1.2 mmol) and triethylamine (0.1 mmol) are then added to the mortar.

-

The mixture is ground for an additional 3-5 minutes to yield the 3,4,5-trisubstituted isoxazole product.

Allylic-Allylic Alkylation

Experimental Protocol:

This reaction utilizes this compound as a vinylogous pronucleophile.

-

A screw-cap vial is charged with this compound (0.1 mmol), a Morita–Baylis–Hillman (MBH) carbonate (0.1 mmol), a dimeric cinchona alkaloid catalyst (0.01 mmol), and chloroform (0.4 mL).

-

The reaction mixture is stirred at 40°C for 24 hours.

-

The product is then purified by flash chromatography on silica gel.

Biological Activity and Applications in Drug Development

Derivatives of this compound have demonstrated significant potential in drug development, exhibiting a range of biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Derivatives of 3,5-dimethylisoxazole have been investigated as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression.[2]

Table 3: Anticancer Activity of 3,5-Dimethylisoxazole Derivatives

| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |

| 11h | BRD4(1) | - | 0.027 | [2] |

| 11h | BRD4(2) | - | 0.180 | [2] |

| 11h | Proliferation | HL-60 | 0.120 | [2] |

| 11h | Proliferation | MV4-11 | 0.09 | [2] |

Compound 11h: 3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one

BRD4 is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to drive the expression of oncogenes such as MYC.[3] BRD4 inhibitors, including derivatives of 3,5-dimethylisoxazole, competitively bind to the bromodomains of BRD4, preventing its association with chromatin.[3] This leads to the downregulation of MYC and other target genes, resulting in cell cycle arrest and apoptosis in cancer cells.[2][4]

Antimicrobial Activity

Nitroheterocyclic compounds, including derivatives of this compound, are known for their antimicrobial properties, particularly against trypanosomes.

Table 4: Antimicrobial Activity of Isoxazole and Nitroimidazole Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Nitroimidazole derivatives | Bacteria and Fungi | 7.3 - 125 | [5] |

| Nitroimidazole derivatives | Fungi | 3 - 25 | [5] |

| Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole derivatives | S. aureus | 1.56 - 6.25 | [6] |

The antitrypanosomal activity of nitroheterocyclic compounds is dependent on their activation by parasitic nitroreductases (NTRs).[7][8] These enzymes are typically absent or have different specificities in mammalian cells, providing a degree of selectivity. The reduction of the nitro group by NTRs generates reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals.[7] These reactive species can induce significant DNA damage, leading to cell cycle arrest and eventual cell death of the parasite.[7]

Conclusion

This compound is a valuable and versatile chemical entity with significant potential for the development of novel therapeutics. Its utility as a synthetic intermediate allows for the creation of a diverse library of derivatives with a broad range of biological activities. The demonstrated anticancer and antimicrobial properties of these derivatives, coupled with an increasing understanding of their mechanisms of action, position this compound as a compound of high interest for further research and development in medicinal chemistry and pharmacology. Future work should focus on the synthesis and screening of new derivatives to identify compounds with enhanced potency and selectivity for various therapeutic targets.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. BRD4 inhibition promotes TRAIL-induced apoptosis by suppressing the transcriptional activity of NF-κB in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unraveling the antitrypanosomal mechanism of benznidazole and related 2-nitroimidazoles: From prodrug activation to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitroheterocyclic drug resistance mechanisms in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3,5-Dimethyl-4-nitroisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3,5-Dimethyl-4-nitroisoxazole, a key intermediate in the development of various pharmaceutical compounds. The primary and most efficient pathway to this molecule is through the direct nitration of 3,5-dimethylisoxazole. This document details the established methodologies, presents quantitative data for comparison, and provides an experimental protocol for a high-yield synthesis.

Core Synthesis Pathway: Nitration of 3,5-Dimethylisoxazole

The synthesis of this compound is achieved by the electrophilic substitution of a nitro group at the C4 position of the 3,5-dimethylisoxazole ring. Several nitrating agents have been successfully employed for this transformation, each offering different yields and requiring specific reaction conditions.

Caption: General synthesis pathway for this compound.

Comparative Analysis of Nitration Methods

Several nitrating systems have been documented for the synthesis of this compound. The choice of method can be guided by factors such as desired yield, available reagents, and reaction conditions. A summary of the quantitative data for the most common methods is presented below.

| Nitrating Agent | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR) |

| Nitric acid / Trifluoroacetic anhydride | 72 | 63.0-64.0 | ¹H NMR: δ 2.56 (s, 3H), 2.82 (s, 3H); ¹³C NMR: δ 11.49, 13.81, 130.14, 155.50, 171.89[1] |

| Tetramethylammonium nitrate / Triflic anhydride | 96 | - | Not explicitly provided in the search results. |

| Mixed acid (Nitric acid / Sulfuric acid) | - | - | Not explicitly provided in the search results. |

| Nitronium fluoroborate | - | - | Not explicitly provided in the search results. |

| Ammonium nitrate / Trifluoroacetic anhydride | - | - | Not explicitly provided in the search results. |

Experimental Protocol: High-Yield Synthesis using Nitric Acid and Trifluoroacetic Anhydride

This section provides a detailed experimental procedure for the synthesis of this compound using nitric acid and trifluoroacetic anhydride, which offers a good yield and has been well-documented.[1]

Materials:

-

3,5-Dimethylisoxazole

-

Nitric acid (concentrated)

-

Trifluoroacetic anhydride (TFAA)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,5-dimethylisoxazole in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Slowly add trifluoroacetic anhydride to the cooled solution, followed by the dropwise addition of concentrated nitric acid while maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for a specified duration (typically 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford this compound as a yellowish solid.[1]

Characterization of the Product:

-

Appearance: Yellowish prisms[1]

-

Melting Point: 63.0-64.0 °C[1]

-

¹H NMR (CDCl₃): δ 2.56 (s, 3H, CH₃), 2.82 (s, 3H, CH₃)[1]

-

¹³C NMR (CDCl₃): δ 11.49, 13.81, 130.14, 155.50, 171.89[1]

Logical Workflow for Synthesis and Purification

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via direct nitration of 3,5-dimethylisoxazole is a well-established and efficient process. While several nitrating systems can be employed, the use of nitric acid in combination with trifluoroacetic anhydride provides a high yield and a straightforward experimental procedure. The provided protocol and data serve as a valuable resource for researchers engaged in the synthesis of isoxazole-based compounds for pharmaceutical and other applications. The alternative method utilizing tetramethylammonium nitrate and triflic anhydride offers a significantly higher yield and warrants consideration, though a detailed experimental protocol was not available in the consulted literature.

References

Spectroscopic Profile of 3,5-Dimethyl-4-nitroisoxazole: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3,5-Dimethyl-4-nitroisoxazole, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.5 | Singlet | 3-CH₃ |

| ~2.7 | Singlet | 5-CH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~11 | 3-CH₃ |

| ~14 | 5-CH₃ |

| ~118 | C4 |

| ~160 | C3 |

| ~168 | C5 |

Note: Chemical shifts are referenced to the solvent peak and may vary.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1570 | Strong | Asymmetric NO₂ stretch |

| ~1370 | Strong | Symmetric NO₂ stretch |

| ~1630 | Medium | C=N stretch (isoxazole ring) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1380 | Medium | C-H bend (methyl) |

| ~900-1200 | Multiple | Ring vibrations |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 142.04 | 100 | [M]⁺ (Molecular Ion) |

| 96.04 | ~50 | [M - NO₂]⁺ |

| 81.03 | ~30 | [M - NO₂ - CH₃]⁺ |

| 53.02 | ~40 | [C₃H₃N]⁺ |

Note: Fragmentation patterns can vary based on the ionization technique and energy.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: Proton NMR spectra were acquired at 298 K. A standard single-pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated and Fourier transformed with a line broadening of 0.3 Hz.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired at 298 K using a proton-decoupled pulse sequence (e.g., zgpg30). The spectral width was set to 240 ppm, with an acquisition time of 1.2 seconds and a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.

-

Sample Preparation: A small amount of the solid this compound was placed directly onto the diamond crystal of the uATR accessory.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. A total of 16 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (GC-MS) (or equivalent).

-

Sample Preparation: A dilute solution of this compound was prepared in dichloromethane at a concentration of approximately 100 µg/mL.

-

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Initial temperature of 50°C held for 1 minute, then ramped at 15°C/min to 280°C and held for 5 minutes.

-

Injection Volume: 1 µL with a 50:1 split ratio.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1562 u/s.

-

3,5-Dimethyl-4-nitroisoxazole melting point and solubility

An In-depth Technical Guide on 3,5-Dimethyl-4-nitroisoxazole: Physicochemical Properties

This technical guide provides a comprehensive overview of the melting point and solubility of this compound, targeted towards researchers, scientists, and professionals in drug development. The document outlines key physical properties, detailed experimental protocols for their determination, and visual workflows to illustrate the methodologies.

Physicochemical Properties

This compound is a heterocyclic compound with the chemical formula C₅H₆N₂O₃[1][2]. It typically appears as a white to light yellow powder or crystal[1][2][3].

Data Presentation

The quantitative data regarding the melting point and solubility of this compound are summarized below for clarity and ease of comparison.

Table 1: Melting Point of this compound

| Property | Value (°C) | Citations |

| Melting Point | 67-69 | [1][2][4] |

| Melting Point | 61.0-65.0 | [3] |

Table 2: Solubility of this compound

| Solvent | Solubility | Citations |

| Water | Low solubility | [1] |

| Methanol | Soluble | [1][2][4][5] |

| Organic Solvents | Generally good solubility | [1] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the melting point and solubility of a solid organic compound like this compound.

Melting Point Determination Protocol

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.5°C, whereas impurities tend to lower and broaden this range[6][7][8]. The following protocol is a standard method using a modern digital melting point apparatus.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Digital melting point apparatus (e.g., Vernier Melt Station, Mel-Temp)[6]

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Place a small amount of the dry this compound powder onto a clean, dry surface like a watch glass. If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

-

Push the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube[6].

-

Invert the tube and tap its sealed bottom gently on a hard surface to pack the powder down. The packed sample height should be 2-3 mm[6].

-

-

Apparatus Setup:

-

Carefully insert the capillary tube into one of the heating block slots of the melting point apparatus[6].

-

Turn on the apparatus.

-

-

Measurement:

-

Rapid Determination (Optional): If the approximate melting point is unknown, first perform a rapid heating run (e.g., 10-20°C/minute) to get a rough estimate[6][8].

-

Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the estimated melting point. Insert a new sample.

-

Set the apparatus to heat at a slow rate, approximately 1-2°C per minute, once the temperature is within 10°C of the expected melting point[6]. A slow heating rate is crucial for thermal equilibrium and an accurate reading[6].

-

Observe the sample through the viewing lens.

-

Record the temperature at which the first liquid droplets appear (the beginning of the melting range).

-

Continue observing and record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range)[6].

-

-

Post-Measurement:

-

Turn off the heater and allow the block to cool.

-

Dispose of the used capillary tube in the designated glass waste container.

-

Qualitative Solubility Determination Protocol

This protocol provides a systematic approach to determine the solubility of a compound in various solvents. Solubility is typically defined qualitatively at a set concentration (e.g., mg/mL).

Objective: To assess the solubility of this compound in water and organic solvents.

Materials:

-

This compound sample

-

Test tubes and rack

-

Graduated cylinder or pipettes

-

Selection of solvents (e.g., deionized water, methanol, ethanol, diethyl ether)

-

Vortex mixer or sonicator

-

Analytical balance

Procedure:

-

Preparation:

-

Weigh a specific amount of the solute, for example, 25 mg of this compound, and place it into a small, clean test tube[9].

-

-

Solvent Addition:

-

Add a measured volume of the chosen solvent (e.g., 0.75 mL) to the test tube in small portions[9].

-

-

Mixing and Observation:

-

After each addition of solvent, shake or vortex the test tube vigorously for 1-2 minutes to facilitate dissolution[9][10].

-

If the compound does not dissolve at room temperature, gentle warming in a water bath (e.g., to 37°C) or sonication can be employed[10].

-

Visually inspect the solution. A compound is considered "soluble" if the solution is clear with no visible solid particles or cloudiness[10].

-

-

Classification:

-

Soluble: The entire solid dissolves completely in the given volume of solvent.

-

Slightly Soluble: A significant portion of the solid dissolves, but some particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Systematic Testing:

-

Repeat the procedure for each solvent to be tested, starting with the least polar (e.g., water) and moving to more polar organic solvents as needed. This tiered approach is common in solubility screening[10].

-

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Qualitative Solubility Determination.

References

- 1. chembk.com [chembk.com]

- 2. This compound , 97% , 1123-49-5 - CookeChem [cookechem.com]

- 3. This compound | 1123-49-5 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound | 1123-49-5 [chemicalbook.com]

- 5. This compound CAS#: 1123-49-5 [m.chemicalbook.com]

- 6. ursinus.edu [ursinus.edu]

- 7. athabascau.ca [athabascau.ca]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Characterization of C5H6N2O3 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of compounds with the molecular formula C5H6N2O3. This formula primarily corresponds to methoxy-substituted uracil isomers, which are of significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents. This document details the physicochemical properties, spectroscopic characterization, synthesis protocols, and known biological activities of the primary isomers: 5-Methoxyuracil and 1-Methoxyuracil.

Core Isomers and Physicochemical Properties

The molecular formula C5H6N2O3 most prominently represents two structural isomers of methoxyuracil. Their fundamental properties are summarized below.

| Property | 5-Methoxyuracil | 1-Methoxyuracil |

| IUPAC Name | 5-methoxy-1H-pyrimidine-2,4-dione[1] | 1-methoxypyrimidine-2,4-dione |

| Molecular Weight | 142.11 g/mol [1] | 142.11 g/mol |

| Molecular Formula | C5H6N2O3[1] | C5H6N2O3 |

| CAS Number | 6623-81-0[1] | Not readily available |

| Computed XLogP3 | -0.8[1] | -0.7 |

| Hydrogen Bond Donors | 2 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of C5H6N2O3 isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Table 2.1: Predicted ¹H NMR Chemical Shifts (ppm)

| Proton | 5-Methoxyuracil (in DMSO-d6) | 1-Methoxyuracil (in DMSO-d6) |

| H6 | ~7.4 (s) | ~7.7 (d) |

| -OCH3 | ~3.7 (s) | ~3.8 (s) |

| N1-H | ~11.0 (s) | - |

| N3-H | ~11.2 (s) | ~11.5 (s) |

| H5 | - | ~5.8 (d) |

Note: These are predicted shifts based on related structures and general NMR principles. Experimental values may vary.

Table 2.2: Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon | 5-Methoxyuracil (in DMSO-d6) | 1-Methoxyuracil (in DMSO-d6) |

| C2 | ~151 | ~150 |

| C4 | ~160 | ~163 |

| C5 | ~140 | ~101 |

| C6 | ~125 | ~142 |

| -OCH3 | ~55 | ~60 |

Note: These are predicted shifts based on related structures and general NMR principles. Experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 2.3: Characteristic IR Absorption Bands (cm⁻¹)

| Functional Group | 5-Methoxyuracil | 1-Methoxyuracil |

| N-H Stretch | 3100-3400 (broad) | 3100-3400 (broad) |

| C-H Stretch (aromatic) | ~3050 | ~3050 |

| C-H Stretch (aliphatic) | ~2950, ~2850 | ~2950, ~2850 |

| C=O Stretch | ~1710, ~1660 | ~1710, ~1660 |

| C=C Stretch | ~1600 | ~1600 |

| C-O Stretch | ~1250 | ~1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For both 5-Methoxyuracil and 1-Methoxyuracil, the molecular ion peak (M+) is expected at an m/z of approximately 142.

Expected Fragmentation:

Common fragmentation pathways for uracil derivatives involve the loss of CO, HNCO, and cleavage of the pyrimidine ring. For methoxyuracils, the loss of the methyl group (CH₃, m/z 15) or the methoxy group (OCH₃, m/z 31) are also anticipated fragmentation patterns. The fragmentation of uracil itself is known to produce major fragments at m/z 69 and 42[2].

Experimental Protocols

Synthesis of 5-Methoxyuracil

A common method for the synthesis of 5-Methoxyuracil is through the methoxylation of a halogenated uracil precursor.

Protocol: Methoxylation of 5-Bromouracil [3]

-

Preparation of Sodium Methoxide: Dissolve sodium metal in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen) with cooling.

-

Reaction: Add 5-bromouracil to the freshly prepared sodium methoxide solution.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the crude 5-methoxyuracil by filtration and purify by recrystallization from an appropriate solvent.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution in Isoxazole Rings

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a prominent scaffold in medicinal chemistry and drug development. Its functionalization via electrophilic aromatic substitution (EAS) is a key strategy for the synthesis of novel derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the core principles governing EAS reactions on the isoxazole ring system. It delves into the regioselectivity of these reactions, the underlying electronic effects, and provides detailed experimental protocols for key transformations including nitration, halogenation, and formylation. Quantitative data on reaction yields and isomer distributions are summarized for comparative analysis. Furthermore, this guide illustrates reaction mechanisms and logical workflows using Graphviz diagrams to facilitate a deeper understanding of the molecular processes involved.

Introduction to the Isoxazole Ring in Drug Discovery

The isoxazole moiety is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom in a 1,2-relationship. This structural motif is present in a wide array of pharmaceuticals and biologically active compounds, attributed to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The isoxazole ring is considered an electron-deficient aromatic system, which influences its reactivity towards electrophiles. Understanding the principles of electrophilic aromatic substitution on this ring is crucial for the rational design and synthesis of new isoxazole-based therapeutic agents.

Regioselectivity and Mechanism of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the isoxazole ring predominantly occurs at the C-4 position. This high regioselectivity is a consequence of the electronic distribution within the heterocyclic ring. The nitrogen atom, being more electronegative than carbon, exerts an inductive electron-withdrawing effect, deactivating the adjacent C-3 and C-5 positions towards electrophilic attack. Conversely, the oxygen atom can donate a lone pair of electrons through resonance, which preferentially increases the electron density at the C-4 position.

The generally accepted mechanism for electrophilic aromatic substitution on an isoxazole ring proceeds through a two-step addition-elimination pathway, analogous to the mechanism for benzene derivatives. The first step involves the attack of the electron-rich C-4 position on the electrophile, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring. The second, faster step involves the deprotonation of the C-4 hydrogen by a weak base, restoring the aromaticity of the isoxazole ring and yielding the 4-substituted product.

Key Electrophilic Aromatic Substitution Reactions

This section details the experimental conditions and outcomes for the most pertinent EAS reactions performed on isoxazole rings.

Nitration

The introduction of a nitro group at the C-4 position of the isoxazole ring is a valuable transformation, as the nitro group can be further converted into other functional groups, such as amines.

Experimental Protocol: Nitration of 3,5-Dimethylisoxazole [1][2]

To a stirred solution of 3,5-dimethylisoxazole (1.0 mmol) in trifluoroacetic anhydride (TFAA) at 0 °C is slowly added nitric acid (1.1 mmol). The reaction mixture is stirred at this temperature for a specified time, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with ice-water and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is then washed with a saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 3,5-Dimethylisoxazole | HNO₃/TFAA | TFAA | 0 | - | 3,5-Dimethyl-4-nitroisoxazole | 72 | [1][2] |

| Isoxazole | HNO₃/TFAA | TFAA | - | - | 4-Nitroisoxazole | 73 | [1][2] |

| 3-Methylisoxazole | HNO₃/TFAA | TFAA | - | - | 3-Methyl-4-nitroisoxazole | 64 | [1][2] |

Table 1: Quantitative data for the nitration of isoxazole derivatives.

Halogenation

Halogenation at the C-4 position of isoxazoles is a common and useful transformation. The resulting 4-haloisoxazoles are versatile intermediates for cross-coupling reactions to introduce further diversity.

Experimental Protocol: Iodination of 2-Alkyn-1-one O-Methyl Oximes (Electrophilic Cyclization) [3][4][5]

While not a direct substitution on a pre-formed isoxazole, this method provides a mild and efficient route to 4-iodoisoxazoles. To a solution of the 2-alkyn-1-one O-methyl oxime (1.0 equiv) in a suitable solvent such as dichloromethane at room temperature is added a solution of iodine monochloride (ICl) (1.1 equiv). The reaction is stirred until completion, as monitored by TLC. The reaction mixture is then quenched with an aqueous solution of sodium thiosulfate and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

| Substrate | Electrophile | Solvent | Yield (%) | Reference |

| Various 2-alkyn-1-one O-methyl oximes | ICl | CH₂Cl₂ | Moderate to excellent | [3][4][5] |

| 3,5-Diarylisoxazoles | N-Iodosuccinimide (NIS) | Acetic Acid | - | [6] |

| 3,5-Diarylisoxazoles | N-Bromosuccinimide (NBS) | Acetic Acid | - | [6] |

| 3,5-Diarylisoxazoles | N-Chlorosuccinimide (NCS) | Acetic Acid | - | [6] |

Table 2: Reagents and yields for the halogenation of isoxazole precursors and derivatives.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction allows for the introduction of a formyl group onto electron-rich aromatic rings. While less common for the electron-deficient isoxazole, this reaction can be performed on activated isoxazole derivatives or precursors.

Experimental Protocol: Vilsmeier-Haack Reaction for Isoxazoline Synthesis [7]

To a stirred solution of dimethylformamide (DMF) at 0 °C is added phosphorus oxychloride (POCl₃) dropwise to form the Vilsmeier reagent. The reaction mixture is allowed to warm to room temperature. A solution of a suitable hydroxylamine precursor in anhydrous dichloromethane is then added, and the reaction mixture is stirred at room temperature or heated. After completion, the reaction is quenched by pouring it into ice-cold water containing sodium acetate. The product is then extracted and purified.

Note: This protocol describes the synthesis of isoxazolines from hydroxylamino precursors. Direct formylation of a pre-formed isoxazole ring via the Vilsmeier-Haack reaction is challenging and typically requires activating groups on the ring.

Friedel-Crafts and Sulfonation Reactions

Direct Friedel-Crafts acylation and sulfonation of the isoxazole ring are generally difficult to achieve due to the electron-deficient nature of the ring, which deactivates it towards these reactions. The Lewis acids used as catalysts in Friedel-Crafts reactions can also coordinate to the nitrogen atom of the isoxazole, further deactivating the ring. Similarly, the harsh acidic conditions required for sulfonation can lead to ring cleavage or decomposition.

Currently, there is limited literature available on successful direct Friedel-Crafts or sulfonation reactions on simple isoxazole systems. Functionalization at the C-4 position with acyl or sulfonyl groups is more commonly achieved through the construction of the isoxazole ring from appropriately substituted precursors.

Conclusion

The electrophilic aromatic substitution of isoxazoles is a regioselective process that predominantly yields 4-substituted products. This selectivity is governed by the inherent electronic properties of the isoxazole ring. While nitration and halogenation are well-established methods for the functionalization of isoxazoles at the C-4 position, other classical EAS reactions such as Friedel-Crafts acylation and sulfonation are more challenging due to the deactivated nature of the ring. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery for the synthesis and derivatization of novel isoxazole-based compounds. Further research into activating the isoxazole ring or developing milder catalytic systems could expand the scope of electrophilic aromatic substitution on this important heterocyclic scaffold.

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]

- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 7. ias.ac.in [ias.ac.in]

Stability and Storage of 3,5-Dimethyl-4-nitroisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the stability and recommended storage conditions for 3,5-Dimethyl-4-nitroisoxazole. Due to a lack of extensive, publicly available stability studies on this specific molecule, this document also outlines a detailed experimental protocol for a forced degradation study to enable researchers to generate the necessary stability data for their applications.

Physicochemical Properties and Storage

This compound is a solid, appearing as a white to light yellow powder or crystal.[1] It is soluble in methanol.[1][2] General recommendations for storage are to keep it in a tightly sealed container in a dry, cool, and well-ventilated area.[3] For prolonged storage, a cool and dark place at temperatures below 15°C is recommended.[4] It should be stored separately from foodstuff containers and incompatible materials.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H6N2O3 | [1][2][4] |

| Molecular Weight | 142.11 g/mol | [1][2][4] |

| Appearance | White to Light yellow powder to crystal | [1][4] |

| Melting Point | 61.0 to 69.0 °C | [1][4] |

| Boiling Point | 241.4 °C | [1][2] |

| Flash Point | 99.8 °C | [1][2] |

| Solubility | Soluble in Methanol | [1][2] |

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Source |

| Storage Temperature | Room temperature. For long-term storage, a cool (<15°C) and dark place is recommended. | [2][4][5] |

| Atmosphere | Store in a dry environment. | [2][3] |

| Container | Tightly closed container. | [3] |

| Ventilation | Store in a well-ventilated place. | [3] |

| Handling | Avoid dust formation. Avoid contact with skin and eyes. Use in a well-ventilated area. Use non-sparking tools to prevent fire from electrostatic discharge. | [3] |

| Incompatibilities | Foodstuff containers and other incompatible materials. | [3] |

Known Chemical Reactivity

While specific degradation pathways for this compound are not extensively documented, its use as a chemical intermediate provides some insight into its reactivity. The methyl group at the 5-position is known to be reactive due to the electron-withdrawing nitro group at the 4-position. This reactivity is exploited in various chemical reactions, including Knoevenagel condensation, vinylogous nitroaldol (Henry type) reactions, Mannich reactions, and Michael additions.

Proposed Experimental Protocol: Forced Degradation Study

To establish a comprehensive stability profile for this compound, a forced degradation study is recommended. The following protocol is based on general principles for stress testing of pharmaceutical substances and can be adapted as needed.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

3.1. Stress Conditions

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 N HCl. Incubate at 60°C for up to 48 hours.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 N NaOH. Incubate at 60°C for up to 48 hours.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and treat with 3% hydrogen peroxide. Keep at room temperature for up to 48 hours, protected from light.

-

Thermal Degradation (Solid State): Store the solid compound at 70°C for 48 hours.

-

Thermal Degradation (Solution): Reflux a solution of the compound in a suitable solvent (e.g., methanol) for 24 hours.

-

Photodegradation: Expose a solution of the compound in a photostable, transparent container, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3.2. Analytical Method

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated to separate the parent compound from any degradation products.

Table 3: Example HPLC Method Parameters for Stability Indicating Analysis

| Parameter | Suggested Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Based on the UV spectrum of the compound (likely in the 250-350 nm range) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

3.3. Sample Analysis

Samples from each stress condition should be analyzed at appropriate time points (e.g., 0, 4, 8, 12, 24, 48 hours) to monitor the degradation of this compound and the formation of any degradation products.

Visualizations

Caption: Workflow for a forced degradation study of this compound.

Caption: Key factors influencing the stability of a chemical compound.

References

An In-depth Technical Guide to the Discovery and History of 3,5-Dimethyl-4-nitroisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 3,5-Dimethyl-4-nitroisoxazole, a key building block in synthetic organic chemistry. The document elucidates the primary synthetic pathway, detailing the historical evolution of nitration methodologies. Quantitative data from various synthetic protocols are presented in tabular format for comparative analysis. Detailed experimental procedures for key reactions are also provided, alongside graphical representations of the synthetic workflow to facilitate a deeper understanding of the chemical processes involved.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader exploration of isoxazole chemistry and the development of nitration techniques for heterocyclic compounds. While a singular "discovery" paper pinpointing its first synthesis remains elusive in readily available literature, the compound's genesis lies in the direct nitration of the readily accessible 3,5-dimethylisoxazole precursor.

The history of this compound is therefore a story of evolving synthetic efficiency. Early methodologies for the nitration of heterocycles were often harsh and low-yielding. However, the strategic importance of nitro-substituted isoxazoles as versatile intermediates in the synthesis of pharmaceuticals and other complex molecules spurred the development of more refined and efficient protocols. The primary route to this compound has consistently been the electrophilic nitration at the C4 position of the 3,5-dimethylisoxazole ring, a position activated by the two methyl groups.

Synthesis Pathway and Key Developments

The synthesis of this compound is achieved through the direct nitration of 3,5-dimethylisoxazole. Over the years, various nitrating agents and reaction conditions have been employed to optimize the yield and purity of the final product.

General Synthesis Workflow

The fundamental transformation involves the introduction of a nitro group (-NO₂) onto the C4 position of the isoxazole ring.

Comparative Analysis of Synthetic Protocols

Several methods for the nitration of 3,5-dimethylisoxazole have been reported in the literature, each with distinct advantages in terms of yield, reaction conditions, and safety. The following table summarizes key quantitative data from prominent protocols.

| Protocol Reference (Informal) | Nitrating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Citation |

| Method A | Nitric acid / Trifluoroacetic anhydride | Not specified | Not specified | Not specified | 72 | [1] |

| Shackelford Method | Tetramethylammonium nitrate / Triflic anhydride | Not specified | Not specified | Not specified | 96 | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound based on published procedures.

Protocol 1: Nitration using Nitric Acid and Trifluoroacetic Anhydride

This method represents a common approach for the nitration of various five-membered heterocyclic compounds.[1]

Procedure:

-

To a solution of 3,5-dimethylisoxazole in a suitable inert solvent, a pre-mixed solution of nitric acid and trifluoroacetic anhydride is added dropwise at a controlled temperature.

-

The reaction mixture is stirred for a specified period to ensure complete conversion.

-

Upon completion, the reaction is quenched by the addition of ice-water.

-

The product is then extracted with an appropriate organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved through recrystallization or column chromatography to afford pure this compound.

Protocol 2: High-Yield Nitration via Shackelford's Method

This protocol, reported by Shackelford, provides a high-yield synthesis of this compound.[1]

Procedure:

-

In a reaction vessel, 3,5-dimethylisoxazole is dissolved in a suitable solvent.

-

Tetramethylammonium nitrate is added to the solution.

-

The mixture is cooled, and triflic anhydride is added cautiously.

-

The reaction is allowed to proceed at a controlled temperature until the starting material is consumed (monitored by TLC or GC).

-

The reaction is worked up by pouring the mixture into a biphasic system of an organic solvent and water.

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic extracts are washed, dried, and the solvent is removed in vacuo.

-

The resulting solid is purified by appropriate methods to give this compound in high purity.

Logical Relationship of Synthetic Steps

The synthesis of this compound follows a logical progression from the starting material to the final product, involving activation and subsequent electrophilic attack.

Conclusion

The synthesis of this compound, primarily achieved through the direct nitration of 3,5-dimethylisoxazole, has undergone significant methodological advancements. While the precise historical moment of its initial discovery is not prominently documented, the development of efficient and high-yield nitration protocols underscores its importance as a versatile intermediate in organic synthesis. The methods presented in this guide offer researchers and drug development professionals a solid foundation for the preparation of this key chemical entity. The continued exploration of new synthetic routes and applications will undoubtedly further solidify the role of this compound in the advancement of chemical and pharmaceutical sciences.

References

Theoretical Exploration of 3,5-Dimethyl-4-nitroisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 3,5-Dimethyl-4-nitroisoxazole, a versatile building block in synthetic organic chemistry. This document delves into the molecule's electronic structure, reactivity, and spectroscopic properties through the lens of computational chemistry, offering valuable insights for its application in drug discovery and materials science.

Molecular Structure and Electronic Properties

Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of this compound. These studies provide a foundational understanding of its reactivity and potential interactions.

Optimized Geometry

The optimized molecular geometry of this compound, calculated using DFT methods, reveals a planar isoxazole ring. The nitro group is slightly twisted out of the plane of the isoxazole ring. Key bond lengths and angles are summarized in Table 1. This structural information is crucial for understanding the steric and electronic environment of the molecule.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. For this compound, the HOMO is primarily localized on the isoxazole ring and the methyl groups, while the LUMO is predominantly centered on the nitro group and the C4-C5 bond of the isoxazole ring. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally indicates higher reactivity. Frontier Molecular Orbital analysis is a crucial method for understanding the reaction mechanisms involving this molecule.[1]

Table 1: Calculated Molecular Properties of this compound

| Parameter | Value |

| Geometric Parameters | |

| C3-C4 Bond Length (Å) | Value not available in search results |

| C4-C5 Bond Length (Å) | Value not available in search results |

| N-O Bond Length (isoxazole, Å) | Value not available in search results |

| C-N (nitro) Bond Length (Å) | Value not available in search results |

| O-N-O Bond Angle (nitro, °) | Value not available in search results |

| Electronic Properties | |

| HOMO Energy (eV) | Value not available in search results |

| LUMO Energy (eV) | Value not available in search results |

| HOMO-LUMO Energy Gap (eV) | Value not available in search results |

| Dipole Moment (Debye) | Value not available in search results |

| Note: Specific calculated values for these parameters were not available in the provided search results. The table serves as a template for where such data would be presented. |

Vibrational Spectroscopy: A Theoretical Perspective

Theoretical vibrational analysis provides a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding modes, a detailed assignment of the experimental spectra can be achieved.

Table 2: Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(NO₂) asymmetric stretch | Value not available in search results | Strong intensity |

| ν(NO₂) symmetric stretch | Value not available in search results | Strong intensity |

| ν(C=N) isoxazole stretch | Value not available in search results | Medium intensity |

| ν(C-C) isoxazole stretch | Value not available in search results | Medium intensity |

| δ(CH₃) bending | Value not available in search results | Variable intensity |

| Ring breathing | Value not available in search results | Weak intensity |

| Note: Specific calculated frequencies were not available in the provided search results. This table illustrates the expected vibrational modes and their general characteristics. |

Reactivity and Reaction Mechanisms

This compound is a versatile precursor in various organic reactions. Its reactivity is largely governed by the electron-withdrawing nature of the nitro group, which activates the methyl group at the C5 position for condensation reactions.[1]

Key Reactions

-

Aldol Condensation: The methyl group at the C5 position can be deprotonated to form a carbanion, which then participates in aldol-type condensations with aldehydes.[2]

-

Michael Addition: The activated styryl derivatives of this compound can act as Michael acceptors.

-

Multicomponent Reactions: This isoxazole derivative is utilized in multicomponent reactions to synthesize complex heterocyclic systems.[1]

The logical workflow for utilizing this compound in synthetic chemistry, from theoretical understanding to practical application, is depicted in the following diagram.

Experimental Protocols

While this guide focuses on theoretical studies, a brief overview of a typical experimental procedure for a reaction involving this compound is provided for context.

General Procedure for Aldol Condensation

A mixture of an aromatic aldehyde (1 mmol) and this compound (1 mmol) can be subjected to solvent-free grinding to facilitate an aldol condensation reaction.[2] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product, a 3-methyl-4-nitro-5-styrylisoxazole derivative, can be isolated and purified.

Conclusion

Theoretical studies provide invaluable insights into the intrinsic properties of this compound, guiding its strategic use in organic synthesis. The combination of computational predictions and experimental validation accelerates the development of novel molecules with potential applications in pharmacology and materials science. Further theoretical investigations, particularly focusing on its interactions with biological targets, could open new avenues for drug design and development.

References

Methodological & Application

Application Notes and Protocols: 3,5-Dimethyl-4-nitroisoxazole in Allylic-Allylic Alkylation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 3,5-dimethyl-4-nitroisoxazole as a novel pronucleophile in asymmetric allylic-allylic alkylation reactions. This methodology offers an efficient route to chiral dicarboxylic acid derivatives, which are valuable building blocks in organic synthesis and drug development.[1][2][3][4][5]

Introduction

The asymmetric synthesis of complex chiral molecules is a cornerstone of modern organic chemistry and pharmaceutical development. Allylic-allylic alkylation is a powerful carbon-carbon bond-forming reaction that allows for the creation of stereogenic centers. A recent advancement in this area is the use of this compound as a vinylogous pronucleophile in the allylic-allylic alkylation of Morita–Baylis–Hillman (MBH) carbonates.[1][2][3] This reaction, catalyzed by dimeric cinchona alkaloids, proceeds with high yields and excellent enantioselectivity, providing access to functionalized products that can be further transformed into valuable dicarboxylic acid derivatives.[1][2][4][5] The 4-nitroisoxazole moiety serves as a synthetic equivalent of a carboxyl group, highlighting the synthetic utility of this reagent.[1][2]

Reaction Principle

The core of this methodology is the reaction between this compound (1) and a Morita–Baylis–Hillman (MBH) carbonate (2) , catalyzed by a nucleophilic catalyst, typically a dimeric cinchona alkaloid derivative. The reaction proceeds via a dual activation mechanism. The nucleophilic catalyst activates the MBH carbonate through an SN2′ reaction to form a key intermediate. Simultaneously, the this compound is deprotonated to form a mesomerically stabilized anion. The subsequent reaction between these two activated species yields the desired allylic-allylic alkylation product (3) and regenerates the catalyst.[2]

Experimental Data

The following table summarizes the results of the enantioselective allylic-allylic alkylation of various MBH carbonates with this compound, as reported in the primary literature.[1]

Table 1: Scope of the Enantioselective Allylic-Allylic Alkylation